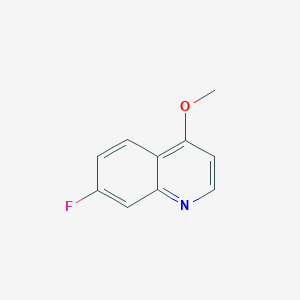

7-Fluoro-4-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMSWJQPHXCNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-4-methoxyquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Fluoro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold found in numerous compounds of medicinal interest. Its synthesis is of significant importance for the development of novel therapeutic agents. This technical guide outlines a robust and versatile multi-step synthetic pathway commencing from the readily available starting material, 3-fluoroaniline. The core of this synthesis involves the construction of the quinoline ring system via the Gould-Jacobs reaction, followed by functional group manipulation at the C4 position to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence. The overall strategy involves:

-

Step 1: Gould-Jacobs Reaction: Construction of the 7-fluoro-4-hydroxyquinoline core by reacting 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent saponification/decarboxylation.

-

Step 2: Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group using phosphorus oxychloride (POCl₃) to produce 7-fluoro-4-chloroquinoline.

-

Step 3: Methoxylation: Nucleophilic aromatic substitution of the 4-chloro group with a methoxy group using sodium methoxide to afford the final product, this compound.

This pathway is highly adaptable and relies on well-established chemical transformations, ensuring reproducibility and scalability.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction, a classical method for quinoline synthesis.[1][2][3] It proceeds in three stages: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.

Caption: Experimental workflow for the Gould-Jacobs reaction.

Experimental Protocol:

-

Condensation: In a round-bottom flask fitted with a distillation apparatus, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture in an oil bath at 110-120°C for 2 hours. Ethanol generated during the reaction is removed by distillation.

-

Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250°C. Add the crude condensation product dropwise to the hot solvent under vigorous stirring. Maintain the temperature for 15-30 minutes after the addition is complete.

-

Isolation of Ester: Cool the reaction mixture to below 100°C and dilute with an equal volume of petroleum ether or hexane. The precipitate, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with hexane, and dried.

-

Saponification & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained. Cool the solution to room temperature and acidify with concentrated hydrochloric acid or acetic acid to a pH of ~4-5. The precipitated 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration. The moist solid is then heated at its melting point (or in a high-boiling solvent) until gas evolution (CO₂) ceases.

-

Purification: The resulting solid, 7-fluoro-4-hydroxyquinoline, is cooled and can be purified by recrystallization from ethanol or a similar suitable solvent.

| Parameter | Value |

| Reactants | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate |

| Cyclization Temp. | ~250 °C |

| Hydrolysis | 10% NaOH (aq), Reflux |

| Typical Yield | 60-75% (over 3 stages) |

Step 2: Synthesis of 7-Fluoro-4-chloroquinoline

This step involves the dehydroxy-chlorination of the 4-quinolone tautomer of 7-fluoro-4-hydroxyquinoline. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4][5]

Experimental Protocol:

-

Place 7-fluoro-4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl.

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate solution, until the pH is approximately 8-9.

-

The precipitated solid, 7-fluoro-4-chloroquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

| Parameter | Value |

| Reactant | 7-Fluoro-4-hydroxyquinoline |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temp. | Reflux (~110°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group at the C4 position is displaced by a methoxide anion.

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Once the sodium has completely reacted, add 7-fluoro-4-chloroquinoline (1.0 eq) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Reactant | 7-Fluoro-4-chloroquinoline |

| Reagent | Sodium methoxide in Methanol |

| Reaction Temp. | Reflux (~65°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Summary of Quantitative Data

The following table summarizes the expected yields and key reaction conditions for the synthesis of this compound.

| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield (%) |

| 1 | Gould-Jacobs Reaction | DEEM, Diphenyl ether, NaOH | 250°C (Cyclization) | 4-6 hours (total) | 60-75 |

| 2 | Chlorination | POCl₃ | ~110°C (Reflux) | 2-4 hours | 85-95 |

| 3 | Methoxylation | NaOCH₃, CH₃OH | ~65°C (Reflux) | 4-6 hours | 80-90 |

| - | Overall | - | - | - | ~41-64 |

Conclusion

This guide details a reliable and efficient synthetic pathway to this compound from 3-fluoroaniline. The procedures described employ standard organic chemistry techniques and reagents, making this synthesis accessible for most chemical research laboratories. The provided protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers engaged in the synthesis of quinoline-based molecules for drug discovery and development. Careful execution of each step should provide the target compound in good overall yield.

References

Synthesis of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-fluoro-4-methoxyquinoline derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details the core synthetic methodologies, presents quantitative data for key reaction steps, and visualizes the relevant biological pathways where these compounds may exert their effects.

Synthetic Pathways

The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with the construction of the core quinoline scaffold, followed by functional group interconversions. The most common and effective strategies involve the initial formation of a 7-fluoro-4-hydroxyquinoline intermediate, which is subsequently converted to the target 4-methoxy derivative. Two classical name reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are pivotal in forming the foundational quinoline ring system.

A general synthetic workflow is depicted below:

An In-depth Technical Guide to 7-Fluoro-4-methoxyquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known biologically active compounds, such as fluoroquinolone antibiotics and various anticancer agents, positions it as a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of this compound. It also explores the well-established signaling pathways of structurally related compounds to provide context for future research and drug development endeavors.

Chemical Properties and Structure

Due to the limited availability of experimental data for this compound, its chemical properties have been predicted based on the known properties of its structural analogs, 7-methoxyquinoline and 4-fluoroanisole.

Structure

The chemical structure of this compound consists of a quinoline core substituted with a fluorine atom at the 7th position and a methoxy group at the 4th position.

Chemical Name: this compound Molecular Formula: C₁₀H₈FNO

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its analogs.

| Property | This compound (Predicted) | 7-Methoxyquinoline (Known) | 4-Fluoroanisole (Known) |

| Molecular Weight | 177.18 g/mol | 159.18 g/mol [1][2][3] | 126.13 g/mol [][5] |

| Melting Point | Not available | 36-38 °C | -45 °C[5][6][7] |

| Boiling Point | Not available | 143-145 °C at 11 Torr[3] | 157 °C[5][6] |

| Density | Not available | 1.130 g/cm³ (Predicted)[3] | 1.114 g/mL at 25 °C[5] |

| Solubility | Not available | Insoluble in water | Not miscible or difficult to mix in water[7] |

| LogP | Not available | 2.24[3] | 2.3 |

Predicted Spectral Data

The expected spectral characteristics for this compound are inferred from the known spectral data of 7-methoxyquinoline.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methoxy group protons is anticipated around 3.7-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring system and the methoxy group.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 177.18. Fragmentation patterns are likely to involve the loss of a methyl group (-CH₃) from the methoxy substituent and potentially the loss of CO, similar to what is observed for 7-methoxyquinoline.

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted quinolines. A common approach is the Conrad-Limpach reaction, followed by chlorination and nucleophilic substitution.

Synthesis of 7-Fluoro-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline and diethyl malonate in a suitable solvent such as ethanol.

-

Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction, forming the intermediate enamine.

-

Cyclization: Remove the ethanol under reduced pressure. Add a high-boiling point solvent like diphenyl ether and heat the mixture to a high temperature (around 250 °C) to induce cyclization.

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain 7-fluoro-4-hydroxyquinoline.

Synthesis of 4-Chloro-7-fluoroquinoline

-

Chlorination: Suspend the 7-fluoro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for a few hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to yield 4-chloro-7-fluoroquinoline.

Synthesis of this compound

-

Nucleophilic Substitution: Dissolve the 4-chloro-7-fluoroquinoline in methanol.

-

Reaction: Add a strong base, such as sodium methoxide, to the solution and stir at room temperature or with gentle heating.

-

Work-up: Monitor the reaction by thin-layer chromatography. Once complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent. Dry the organic layer and purify the product by column chromatography to obtain this compound.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of this compound have not been extensively studied, the quinoline scaffold is a common feature in many biologically active molecules. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][8] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[3][8]

Anticancer Activity: Inhibition of Tyrosine Kinases and Signaling Pathways

Many quinoline derivatives have demonstrated potent anticancer activity by targeting various components of cell signaling pathways that are often dysregulated in cancer.[1][6][9] A key mechanism is the inhibition of tyrosine kinases, which are critical for cell growth, proliferation, and survival.[9] Some quinoline-based compounds have also been shown to interfere with the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism and growth.[7]

Conclusion

This compound represents a promising chemical entity with the potential for significant biological activity. While experimental data on this specific compound is scarce, analysis of its structural analogs provides a solid foundation for predicting its properties and guiding future research. The proposed synthetic pathway offers a practical approach for its preparation, and the established mechanisms of action of related quinoline derivatives highlight potential therapeutic applications in both infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Fluoro-4-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Fluoro-4-methoxyquinoline. These predictions are based on the known spectral characteristics of similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | d | ~4.5 - 5.5 | H-2 |

| ~8.0 - 8.2 | dd | J_ortho ≈ 9.0, J_meta ≈ 6.0 | H-5 |

| ~7.4 - 7.6 | dd | J_ortho ≈ 9.0, J_F ≈ 9.0 | H-8 |

| ~7.1 - 7.3 | ddd | J_ortho ≈ 9.0, J_meta ≈ 2.5, J_F ≈ 2.5 | H-6 |

| ~6.7 - 6.9 | d | ~4.5 - 5.5 | H-3 |

| ~4.0 | s | - | -OCH₃ |

Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Coupling to ¹⁹F is expected for protons on the fluorinated ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 (d, ¹J_CF) | C-7 |

| ~160 - 162 | C-4 |

| ~150 - 152 | C-2 |

| ~148 - 150 (d) | C-8a |

| ~122 - 125 (d) | C-5 |

| ~120 - 122 (d) | C-8 |

| ~115 - 118 (d) | C-6 |

| ~105 - 108 (d) | C-4a |

| ~98 - 100 | C-3 |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts are referenced to a standard solvent like CDCl₃. Carbons in the fluorinated ring will exhibit coupling with ¹⁹F, denoted by (d).

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~2950 - 3000 | Medium | C-H stretch (methyl) |

| ~1600 - 1620 | Strong | C=N stretch (quinoline ring) |

| ~1500 - 1580 | Strong | C=C stretch (aromatic ring) |

| ~1250 - 1300 | Strong | C-O-C stretch (asymmetric) |

| ~1200 - 1250 | Strong | C-F stretch |

| ~1020 - 1050 | Medium | C-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 177.06 | [M]⁺• (Molecular Ion) |

| 162.04 | [M - CH₃]⁺ |

| 134.04 | [M - CH₃ - CO]⁺ |

Note: The molecular formula of this compound is C₁₀H₈FNO, with a monoisotopic mass of 177.05899 Da.

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows.[1][2][3][4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[5][6][7][8][9]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr, then grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.[10][11][12][13][14]

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the sample is soluble and volatile, it can be dissolved in a suitable solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While the presented NMR, IR, and MS data are predicted based on analogous structures, they serve as a valuable reference for researchers working with this compound. The detailed experimental workflows offer a practical guide for the characterization of this and other small organic molecules. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectroscopic data for an authentic sample of this compound.

References

- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. azom.com [azom.com]

- 7. shimadzu.com [shimadzu.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. KBr pellet method: Significance and symbolism [wisdomlib.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Pharmacological Landscape of 7-Fluoro-4-methoxyquinoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring gives rise to the 7-Fluoro-4-methoxyquinoline core, a scaffold that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold, particularly 7-fluoro-4-anilinoquinolines, have demonstrated potent antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 7-fluoro-4-anilinoquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

| Compound ID | Substitution on Anilino Ring | HeLa (IC50 in µM) | BGC823 (IC50 in µM) | Reference |

| 1a | 3'-Chloro | >20 | 5.86 | [1] |

| 1b | 4'-Chloro | >20 | 11.10 | [1] |

| 1c | 3'-Fluoro | >20 | 7.63 | [1] |

| 1d | 4'-Fluoro | >20 | 8.24 | [1] |

| 1e | 3',4'-Dichloro | >20 | 6.54 | [1] |

| 1f | 3'-Chloro-4'-fluoro | 8.32 | 3.63 | [1] |

| 1g | 4'-Methyl | >20 | 9.87 | [1] |

| Gefitinib | (Standard) | 15.21 | 13.45 | [1] |

Note: BGC823 is a human gastric carcinoma cell line, and HeLa is a human cervical cancer cell line.

Signaling Pathway: EGFR Inhibition

The anticancer activity of these compounds is often attributed to their ability to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. 7-Fluoro-4-anilinoquinoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking this signaling cascade.

Caption: EGFR Signaling Pathway and Inhibition by 7-Fluoro-4-anilinoquinoline Derivatives.

Antimicrobial Activity: A Promising Frontier

While the primary focus of research on this compound scaffolds has been on their anticancer potential, related quinoline structures have demonstrated significant antimicrobial activity. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antimicrobial Data

A study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives, which are structurally related to the 7-fluoro analogs, revealed their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are presented below.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3l | Escherichia coli | 7.812 | [2][3] |

| 3l | Candida albicans | 31.125 | [2][3] |

| 3c | Escherichia coli | 62.50 | [2][3] |

| 3d | Escherichia coli | 31.25 | [2][3] |

Note: Lower MIC values indicate greater antimicrobial activity.

Mechanism of Antimicrobial Action

The antibacterial action of quinolones is primarily due to their ability to form a stable complex with bacterial DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.

Caption: Mechanism of Action of Quinolone Antibiotics.

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have been explored for a range of other therapeutic applications.

-

Antiviral Activity: Certain fluoroquinolone derivatives have shown inhibitory activity against a variety of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.[4] The proposed mechanism for some of these compounds involves the inhibition of viral replication at the transcriptional level.[5]

-

Anti-inflammatory Activity: Various quinoline derivatives have been investigated for their anti-inflammatory effects.[6][7] Some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 7-Fluoro-4-hydroxyquinoline

A common precursor for the synthesis of this compound derivatives is 7-fluoro-4-hydroxyquinoline. A general synthetic approach is the Conrad-Limpach reaction.

Workflow for the Synthesis of 4-Hydroxyquinolines:

Caption: General workflow for the synthesis of 4-hydroxyquinolines.

Detailed Protocol (Example):

-

Aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate are dissolved in methanol or ethanol, respectively.

-

The mixture is refluxed for 6 hours to afford the intermediate enamine.

-

The alcohol is removed by vacuum distillation.

-

The residue is dissolved in 1,2-dichlorobenzene.

-

Ring closure is achieved by heating at a high temperature for a short period.[8]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

References

- 1. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 7-Fluoro-4-methoxyquinoline: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 7-Fluoro-4-methoxyquinoline in cancer cells. While direct research on this specific compound is limited, this paper synthesizes findings from structurally related quinoline derivatives, namely 7-halo-quinolines and 4-alkoxy-quinolines, to propose a plausible anticancer mechanism. The primary modes of action for this class of compounds appear to be the inhibition of topoisomerase enzymes and the induction of apoptosis. This guide presents available quantitative data, detailed experimental protocols from analogous studies, and visual representations of the proposed signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The quinoline scaffold is a key component in several approved anticancer drugs. Modifications to the quinoline ring, such as halogenation at the 7-position and the introduction of an alkoxy group at the 4-position, have been shown to modulate the cytotoxic and mechanistic properties of these compounds. This guide focuses on the potential mechanism of action of this compound, a compound that combines these structural features.

Proposed Core Mechanism of Action in Cancer Cells

Based on the current understanding of structurally similar quinoline derivatives, the anticancer activity of this compound is likely multifaceted, primarily involving the disruption of essential cellular processes leading to cell death. The two core proposed mechanisms are:

-

Topoisomerase Inhibition: The 4-alkoxyquinoline scaffold is a known pharmacophore for the inhibition of topoisomerase enzymes, particularly topoisomerase I.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, 4-alkoxyquinoline derivatives can lead to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately leading to apoptosis.

-

Induction of Apoptosis: The presence of a halogen at the 7-position of the quinoline ring has been associated with the induction of apoptosis in cancer cells.[3][4][5] This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage caused by topoisomerase inhibition is a strong stimulus for the intrinsic apoptotic pathway.

Signaling Pathways

The proposed mechanism of action of this compound likely involves the activation of the DNA Damage Response (DDR) pathway and the subsequent initiation of the intrinsic apoptotic cascade.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, data from studies on 7-halo-4-thioalkylquinoline and 4-alkoxy-2-arylquinoline derivatives provide insights into the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Sulfonyl N-oxide derivative 81 | HCT116 | 0.5 |

| HCT116p53-/- | 0.6 | |

| CCRF-CEM | 0.3 | |

| Sulfonyl N-oxide derivative 73 | CCRF-CEM | 0.4 |

| Sulfonyl N-oxide derivative 74 | CCRF-CEM | 0.8 |

| Data extracted from a study on 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related at the 7-position.[3] |

Table 2: Growth Inhibitory Activity of 4-Alkoxy-2-arylquinoline Derivatives

| Compound | Cancer Cell Line Panel | GI50 MG-MID (µM) |

| 14m | Full panel | 1.26 |

| Colon Cancer | 0.875 | |

| Leukemia | 0.904 | |

| Melanoma | 0.926 | |

| Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are structurally related at the 4-position.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in studies on structurally related quinoline derivatives, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on various quinoline derivatives to determine the cytotoxic effects on cancer cell lines.

References

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 7-Fluoro-4-methoxyquinoline (CAS 1314935-90-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 7-Fluoro-4-methoxyquinoline (CAS number 1314935-90-4).

Chemical and Physical Properties

This compound is a fluorinated quinoline derivative. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.

| Property | Value | Source |

| CAS Number | 1314935-90-4 | Internal Database |

| IUPAC Name | This compound | Internal Database |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of substituted quinolines are well-established and can be adapted. A plausible synthetic approach can be derived from procedures for similar compounds, such as 4-chloro-7-methoxyquinoline.[3]

A potential synthesis workflow is outlined below. This is a hypothetical pathway and would require optimization.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Fluoro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes and corresponding starting materials for the preparation of 7-Fluoro-4-methoxyquinoline, a key intermediate in the development of various pharmaceutical agents. The information is collated from established synthetic methodologies for analogous quinoline derivatives, offering a robust foundation for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted quinoline scaffold of significant interest in drug discovery. The presence of the fluorine atom at the 7-position and the methoxy group at the 4-position can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Access to efficient and scalable synthetic routes is therefore crucial. This guide focuses on the common starting materials and the initial steps of the most probable synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of starting materials is dictated by the specific synthetic route. The two most prominent strategies are the Conrad-Limpach-Knorr reaction and the Gould-Jacobs reaction, both of which involve the cyclization of an aniline derivative. A subsequent chlorination and methoxylation sequence then yields the target molecule.

Route 1: Conrad-Limpach-Knorr Approach

This classical approach involves the condensation of a substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization.

Key Starting Materials:

-

3-Fluoroaniline: This is the primary building block that incorporates the desired fluorine atom at the 7-position of the quinoline ring.

-

Diethyl malonate or a β-ketoester (e.g., Ethyl acetoacetate): These reagents provide the carbon atoms necessary to form the pyridine ring of the quinoline system.

Reaction Pathway Overview:

The synthesis commences with the reaction of 3-fluoroaniline with a β-ketoester to form an enamine intermediate. This is followed by a thermal cyclization to yield 7-fluoro-4-hydroxyquinoline. The 4-hydroxy group is then converted to a chloro group, which is subsequently displaced by a methoxy group.

Route 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative and often more regioselective route to 4-hydroxyquinolines.

Key Starting Materials:

-

3-Fluoroaniline: As in the previous route, this provides the core aniline structure.

-

Diethyl (ethoxymethylene)malonate (EMME): This reagent serves as the three-carbon component for the formation of the pyridine ring.

Reaction Pathway Overview:

3-Fluoroaniline is reacted with diethyl (ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis, decarboxylation, chlorination, and methoxylation lead to the final product.

Summary of Starting Materials and Intermediates

The following table summarizes the key reactants and intermediates for the primary synthetic routes to this compound.

| Synthetic Route | Primary Starting Materials | Key Intermediates |

| Conrad-Limpach-Knorr | 3-Fluoroaniline, Diethyl malonate | 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline |

| Gould-Jacobs | 3-Fluoroaniline, Diethyl (ethoxymethylene)malonate | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, 7-Fluoro-4-hydroxyquinoline, 7-Fluoro-4-chloroquinoline |

Experimental Protocols

While specific reaction conditions should be optimized, the following general protocols, adapted from analogous syntheses, can serve as a starting point.

General Procedure for the Synthesis of 7-Fluoro-4-hydroxyquinoline (via Gould-Jacobs)

-

Condensation: A mixture of 3-fluoroaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C. The reaction is monitored by TLC until the starting materials are consumed. The resulting intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, can be isolated or used directly in the next step.

-

Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. Upon cooling, the product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, often precipitates and can be collected by filtration.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). The resulting carboxylate salt is then neutralized with acid, and the mixture is heated to effect decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.

General Procedure for the Conversion of 7-Fluoro-4-hydroxyquinoline to this compound

-

Chlorination: 7-Fluoro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux. After completion, the excess POCl₃ is carefully quenched, and the product, 7-fluoro-4-chloroquinoline, is isolated.

-

Methoxylation: The 7-fluoro-4-chloroquinoline is dissolved in a suitable solvent, such as methanol or an inert solvent like DMF, and treated with sodium methoxide. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. Standard workup and purification procedures yield the final product, this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established quinoline synthesis methodologies. The selection of 3-fluoroaniline as the key starting material is critical for introducing the fluoro substituent at the desired position. The choice between the Conrad-Limpach-Knorr and Gould-Jacobs routes will depend on factors such as the availability of the β-dicarbonyl starting material, desired regioselectivity, and scalability. The subsequent chlorination and methoxylation steps are generally high-yielding and robust transformations. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important pharmaceutical intermediate.

Unveiling the Therapeutic Potential of 7-Fluoro-4-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among these, 7-fluoro-4-methoxyquinoline derivatives are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the core therapeutic targets of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Therapeutic Targets in Oncology

This compound derivatives have demonstrated notable efficacy against various cancer cell lines, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR)

A significant body of research points to the Epidermal Growth Factor Receptor (EGFR) as a primary target for 7-fluoro-4-anilinoquinoline derivatives, a closely related subset of the core structure.[1] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration.[1] Its aberrant activation is a hallmark of many cancers.

Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. This compound derivatives are hypothesized to inhibit EGFR's kinase activity, thereby blocking these downstream signals and inducing cancer cell death.

References

The Evolving Landscape of Quinolone Antibacterials: A Deep Dive into the Structure-Activity Relationship of 7-Fluoroquinolines

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, medicinal chemists and drug development professionals are continuously exploring the intricate relationships between the chemical structure of a compound and its biological activity. This technical guide delves into the core of the structure-activity relationship (SAR) of a specific and promising class of compounds: 7-fluoroquinolines. By examining the impact of fluorine substitution at the 7-position of the quinolone scaffold, this document aims to provide researchers and scientists with a comprehensive understanding of the design, synthesis, and biological evaluation of these potent antibacterial agents.

Introduction: The Fluoroquinolone Saga and the Significance of the C-7 Position

Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad spectrum of activity and potent bactericidal effects.[1] Their mechanism of action is well-established, involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to catastrophic DNA damage and cell death.[2]

The SAR of fluoroquinolones is a mature field, with extensive research highlighting the importance of various substituents on the quinolone ring. The fluorine atom at the C-6 position is a hallmark of this class, significantly enhancing cell penetration and gyrase inhibition.[2] However, it is the substituent at the C-7 position that is widely recognized as a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs.[2][3] Typically, this position is adorned with a nitrogen-containing heterocyclic ring, such as piperazine or pyrrolidine, which influences the compound's interaction with the target enzymes and its ability to permeate the bacterial cell wall.[2]

This guide, however, shifts the focus to a less explored, yet potentially transformative, modification: the introduction of a fluorine atom at the C-7 position. Understanding the SAR of these 7-fluoroquinolines is crucial for the rational design of next-generation antibiotics with improved efficacy and a lower propensity for resistance development.

The Core Structure-Activity Relationship of 7-Fluoroquinolines

The fundamental pharmacophore of the quinolone class resides in the 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is essential for binding to the DNA-enzyme complex.[4] The introduction of a fluorine atom at the C-7 position has a profound impact on the biological activity of the quinolone scaffold.

Studies have shown that a fluorine atom at C-7 can lead to potent in vitro activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[2] The presence of this halogen at C-7 appears to enhance the inhibitory activity against this challenging pathogen.[2]

The broader SAR of quinolones provides a framework for understanding the potential of 7-fluoro derivatives. Key structural features and their influence on activity are summarized below:

-

N-1 Position: The substituent at the N-1 position is crucial for overall potency. Small alkyl groups like ethyl or a cyclopropyl group are often optimal.[5]

-

C-3 Position: The carboxylic acid at the C-3 position is essential for DNA gyrase binding and antibacterial activity. Modifications to this group generally lead to a loss of potency.[6]

-

C-4 Position: The keto group at the C-4 position is also critical for the interaction with the target enzymes.[7]

-

C-6 Position: While this guide focuses on 7-fluoroquinolones, it is important to note that a fluorine atom at C-6 dramatically improves antibacterial activity by enhancing both cell penetration and DNA gyrase inhibition.[2]

-

C-8 Position: A halogen (fluorine or chlorine) or a methoxy group at the C-8 position can also influence the activity spectrum and pharmacokinetic properties.[3]

The interplay of these substituents with the C-7 fluorine is a key area for further investigation to fine-tune the antibacterial profile of these compounds.

Quantitative Analysis of Antibacterial Activity

To facilitate a clear comparison of the antibacterial potency of 7-fluoroquinoline derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[8]

| Compound ID | Derivative Information | Bacterial Strain | MIC (µg/mL) |

| 1 | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Pseudomonas aeruginosa ATCC 27853 | 0.860[2] |

| Escherichia coli ATCC 25922 | >250[2] | ||

| Staphylococcus aureus ATCC 25923 | >250[2] | ||

| Enterococcus faecalis ATCC 29212 | >250[2] |

Note: The data presented is for a 6,7-difluoroquinolone derivative, highlighting the activity of a compound with fluorine at the C-7 position.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the replication and advancement of SAR studies. This section provides detailed protocols for the synthesis of the quinolone core and the determination of antibacterial activity.

Synthesis of 7-Fluoroquinolone Derivatives

The synthesis of the 7-fluoroquinolone core can be achieved through a multi-step process, often starting from appropriately substituted anilines. A general synthetic scheme is outlined below. The synthesis of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been previously described and serves as a versatile precursor for various C-7 modifications.[9][10]

General Synthetic Procedure for C-7 Substitution:

A common method for introducing substituents at the C-7 position is through nucleophilic aromatic substitution of a leaving group, such as a chlorine atom.

-

Step 1: Reaction Setup: In a round-bottom flask, the 7-chloro-quinolone precursor is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.[9][11]

-

Step 2: Addition of Nucleophile: The desired amine or other nucleophile is added to the reaction mixture, often in the presence of a base like triethylamine to scavenge the liberated acid.[11]

-

Step 3: Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, ranging from several hours to days, to ensure complete reaction.[9]

-

Step 4: Workup and Purification: After cooling, the reaction mixture is worked up by pouring it into water and collecting the precipitated product by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 7-substituted fluoroquinolone.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Step 1: Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

-

Step 2: Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[5]

-

Step 3: Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[5]

-

Step 4: Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[5]

-

Step 5: Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of the compounds against their target enzymes can be assessed using in vitro assays.

-

DNA Gyrase Supercoiling Assay: This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The reaction products are analyzed by agarose gel electrophoresis, where the supercoiled DNA migrates faster than the relaxed form.[12]

-

Topoisomerase IV Decatenation Assay: This assay determines the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. The decatenated DNA minicircles are separated from the kDNA network by agarose gel electrophoresis.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for their evaluation.

References

- 1. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. karger.com [karger.com]

- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]

- 12. chim.it [chim.it]

The Dawn of a New Era in Oncology: A Technical Guide to Novel Quinoline-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the emergence of kinase inhibitors as a cornerstone of modern oncology. Among these, quinoline-based scaffolds have garnered significant attention due to their remarkable versatility and potent inhibitory activity against a spectrum of kinases implicated in tumorigenesis and progression. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel quinoline-based kinase inhibitors, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer treatment.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it an ideal starting point for the design of potent and selective kinase inhibitors. Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core, underscoring the clinical significance of this chemical motif.[1][2] This guide will delve into recent advancements in the development of novel quinoline derivatives targeting key kinases in oncogenic signaling pathways.

Key Kinase Targets and Signaling Pathways

Novel quinoline-based inhibitors have demonstrated promising activity against several critical kinases, including those in the RAF, PI3K, and receptor tyrosine kinase (RTK) families. Understanding the signaling cascades regulated by these kinases is paramount for rational drug design.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly in BRAF, are common drivers of various cancers, including melanoma.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[3][4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.

Synthesis of Novel Quinoline-Based Inhibitors

The synthesis of novel quinoline-based kinase inhibitors often involves multi-step reaction sequences. A representative synthetic scheme for the preparation of quinoline-based diarylamides is outlined below.

Representative Synthetic Protocol: Quinoline-Based Diarylamides

Detailed Methodology:

-

Cyclization: A substituted aniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether and heated to reflux (approximately 250-260 °C) for 1-2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like hexane to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline intermediate.

-

Chlorination: The intermediate from the previous step is treated with a chlorinating agent, such as phosphoryl chloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to give the 2,4-dichloroquinoline.

-

Nucleophilic Substitution: The 2,4-dichloroquinoline is dissolved in a suitable solvent like isopropanol, and a primary or secondary amine is added. The reaction is typically stirred at room temperature or slightly elevated temperatures for 4-8 hours. The product, a 4-amino-2-chloroquinoline derivative, is often isolated by precipitation upon addition of water, followed by filtration.

-

Amide Coupling: The 4-amino-2-chloroquinoline is coupled with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF. A base, such as diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature for 12-24 hours. The final quinoline-based diarylamide is isolated by aqueous workup and purified by column chromatography or recrystallization.

Biological Evaluation: In Vitro Assays

The biological activity of newly synthesized quinoline-based inhibitors is assessed through a series of in vitro assays to determine their potency and cellular effects.

Kinase Inhibition Assays

These assays are crucial for determining the direct inhibitory effect of the compounds on the target kinase.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline-Based Compounds

| Compound ID | Target Kinase | IC50 (nM) |

| QN-1 | B-Raf (V600E) | 15.2 |

| QN-2 | c-Raf | 25.8 |

| QN-3 | Pim-1 | 50.1 |

| QN-4 | c-Met | 8.9 |

| QN-5 | VEGFR2 | 12.4 |

| QN-6 | EGFR | 5.6 |

| QN-7 | PI3Kα | 32.7 |

Experimental Protocol: ADP-Glo™ Kinase Assay (Representative)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

-

Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution at the desired concentration (typically near the Km for the specific kinase), and the substrate solution. Dilute the test compounds to the desired concentrations in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase solution and 2 µL of the ATP/substrate mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measurement: Read the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.[5][6]

Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.

Table 2: Anti-proliferative Activity of Representative Quinoline-Based Compounds

| Compound ID | Cell Line | GI50 (µM) |

| QN-1 | A375 (Melanoma) | 0.8 |

| QN-3 | PC-3 (Prostate) | 1.3 |

| QN-4 | HT-29 (Colon) | 2.1 |

| QN-6 | A549 (Lung) | 0.5 |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.[7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-based inhibitors for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.[7][8][9]

Cellular Mechanism of Action Studies

To further elucidate the mechanism by which these inhibitors exert their anti-cancer effects, cellular assays such as cell cycle analysis and western blotting are employed.

Cell Cycle Analysis

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][10][11][12][13]

-

Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][10][11][12][13]

Western Blotting

Experimental Protocol: Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within the targeted signaling pathways.[2][14][15][16][17]

-

Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of the target kinases and downstream effectors (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][14][15][16][17]

Conclusion and Future Directions

The discovery and development of novel quinoline-based kinase inhibitors represent a highly promising avenue in cancer therapy. The versatility of the quinoline scaffold allows for fine-tuning of inhibitory potency and selectivity against a range of oncogenic kinases. The methodologies and data presented in this guide highlight the critical steps involved in the journey from chemical synthesis to biological characterization. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel quinoline-based scaffolds, and evaluating their efficacy in in vivo models and ultimately in clinical trials. The continued exploration of this chemical class holds the potential to deliver next-generation targeted therapies for a multitude of cancers.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 5. promega.com [promega.com]

- 6. promega.com.cn [promega.com.cn]

- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. nanocellect.com [nanocellect.com]

- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western blot protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Methoxyquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted methoxyquinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding these properties is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts in this area.

Physicochemical Data of Substituted Methoxyquinolines

The following tables summarize available quantitative data on the melting point, boiling point, aqueous solubility, lipophilicity (LogP), and acidity (pKa) of various substituted methoxyquinolines. These parameters are critical for assessing the drug-likeness of these compounds.

Table 1: Physical Properties of Selected Methoxyquinoline Derivatives

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |

| 6-Methoxyquinoline | 6-OCH₃ | 18-20 | 140-146 @ 15 mmHg |

Table 2: Solubility and Lipophilicity of Selected Methoxyquinoline Derivatives

| Compound | Substituent(s) | Aqueous Solubility | LogP (Experimental) | LogP (Computed) |

| 6-Methoxyquinoline | 6-OCH₃ | Very slightly soluble in water | - | - |

| 4-Chloro-7-methoxyquinoline | 4-Cl, 7-OCH₃ | - | - | 2.9 (XLogP3)[1] |

| 6-Methoxy-3-nitroquinoline | 6-OCH₃, 3-NO₂ | - | - | 1.9 (XLogP3)[2] |

| 8-Methoxy-2-methyl-6-nitroquinoline | 8-OCH₃, 2-CH₃, 6-NO₂ | - | - | 2.4 (XLogP3-AA)[3] |

Table 3: Ionization Constants of Selected Quinolines

| Compound | pKa |

| Quinoline | 4.90 |

Note: Experimental data for a wide range of substituted methoxyquinolines is limited in the public domain. The computed LogP values provide an estimate of lipophilicity and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail standard protocols for determining the key physicochemical properties of substituted methoxyquinolines.

Thermodynamic Solubility Assay

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.

Methodology:

-

Compound Preparation: Accurately weigh a small amount of the solid substituted methoxyquinoline.

-

Solvent Addition: Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the compound.

-

Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid loss of compound due to adsorption to the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Lipophilicity (LogP) Determination by Shake-Flask Method

Objective: To determine the partition coefficient of a compound between a non-polar solvent (n-octanol) and an aqueous buffer.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol to ensure mutual miscibility at equilibrium.

-

Compound Addition: Dissolve a known amount of the substituted methoxyquinoline in either the aqueous or the n-octanol phase.

-

Partitioning: Add a precise volume of the other phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to aid separation.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV/MS).

-